2-methoxy-3-methylbenzamide
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Overview
Description
2-Methoxy-3-methylbenzamide is an organic compound belonging to the class of benzamides It is characterized by a benzene ring substituted with a methoxy group at the second position and a methyl group at the third position, along with an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methylbenzamide can be synthesized starting from 2-methoxy-3-methylbenzoic acid. The typical synthetic route involves the conversion of the carboxylic acid group to an amide group using reagents such as thionyl chloride (SOCl2) to form the acid chloride, followed by reaction with ammonia or an amine derivative .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the amide group.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of 2-hydroxy-3-methylbenzamide.
Reduction: Formation of 2-methoxy-3-methylbenzylamine.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
2-Methoxy-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors on the cell surface, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Methoxybenzamide: Lacks the methyl group at the third position.
3-Methylbenzamide: Lacks the methoxy group at the second position.
2,3-Dimethoxybenzamide: Has an additional methoxy group at the third position.
Uniqueness: 2-Methoxy-3-methylbenzamide is unique due to the presence of both the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to its analogs .
Properties
CAS No. |
90609-90-8 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C9H11NO2/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5H,1-2H3,(H2,10,11) |
InChI Key |
FGRVZNLGONJWJN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)N)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N)OC |
90609-90-8 | |
Origin of Product |
United States |
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